molecular formula C21H21ClN2O2S B11122859 N-[4-(acetylamino)phenyl]-6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide

N-[4-(acetylamino)phenyl]-6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11122859
M. Wt: 400.9 g/mol
InChI Key: LLDNWKIXEIDIHL-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives, tert-butyl groups, and acetamidophenyl compounds. Common synthetic routes could involve:

    Halogenation: Introduction of the chlorine atom.

    Amidation: Formation of the amide bond.

    Substitution Reactions: Introduction of the tert-butyl group.

Industrial Production Methods

Industrial production methods would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. Optimization of reaction conditions such as temperature, pressure, and catalysts would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes and receptors. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Other compounds in this class with similar structures.

    Chlorinated Aromatics: Compounds with chlorine atoms on aromatic rings.

    Amide-Containing Compounds: Molecules with amide functional groups.

Uniqueness

The uniqueness of 6-TERT-BUTYL-3-CHLORO-N-(4-ACETAMIDOPHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity, which might differ from other similar compounds.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O2S/c1-12(25)23-14-6-8-15(9-7-14)24-20(26)19-18(22)16-10-5-13(21(2,3)4)11-17(16)27-19/h5-11H,1-4H3,(H,23,25)(H,24,26)

InChI Key

LLDNWKIXEIDIHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C(C)(C)C)Cl

Origin of Product

United States

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